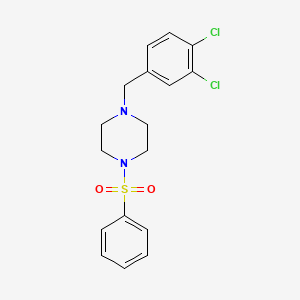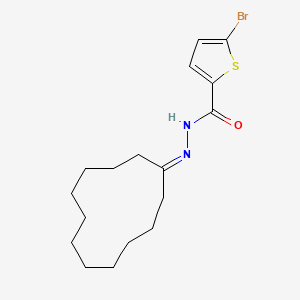
1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine, also known as DSP-4, is a compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, which are involved in a variety of physiological processes, including attention, arousal, and stress response.
Mécanisme D'action
1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine is a selective neurotoxin that targets noradrenergic neurons by binding to the norepinephrine transporter (NET). Once bound to the NET, 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine is transported into the noradrenergic neuron, where it causes degeneration of the neuron. The exact mechanism by which 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine causes degeneration is not fully understood, but it is thought to involve oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine depend on the dose and duration of exposure. In general, 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine causes a selective depletion of noradrenergic neurons, which can lead to changes in behavior, cognition, and stress response. 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine has also been shown to affect other physiological processes, such as cardiovascular function and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to study the specific role of noradrenergic neurons in various physiological processes. However, there are also limitations to using 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine, such as the potential for off-target effects and the need for careful dosing and timing to avoid confounding factors.
Orientations Futures
There are many future directions for research on 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the role of noradrenergic neurons in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic use of 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine in conditions such as attention deficit hyperactivity disorder (ADHD) and post-traumatic stress disorder (PTSD). Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine and to optimize its use in lab experiments.
Applications De Recherche Scientifique
1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine has been used extensively in scientific research to study the role of noradrenergic neurons in various physiological processes. It has been used to investigate the effects of noradrenergic depletion on behavior, cognition, and stress response. 1-(3,4-dichlorobenzyl)-4-(phenylsulfonyl)piperazine has also been used to study the role of noradrenergic neurons in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-[(3,4-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-16-7-6-14(12-17(16)19)13-20-8-10-21(11-9-20)24(22,23)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBFWBATKPMRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4280776.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4280788.png)



![5-chloro-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B4280801.png)
![[(2-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4280809.png)
![[(2-oxo-2-{[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}ethyl)thio]acetic acid](/img/structure/B4280816.png)
![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280824.png)
![2-cyano-3-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4280826.png)


![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4280876.png)